1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone
Beschreibung
Eudistomine R is a β-carboline derivative isolated from marine tunicates, specifically from the family Ascidiacea. These compounds are known for their unique structures and significant biological activities, including cytotoxic, antitumor, and antiviral properties .
Eigenschaften
CAS-Nummer |
108335-03-1 |
|---|---|
Molekularformel |
C19H13BrN2O |
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C19H13BrN2O/c20-13-6-7-14-15-8-9-21-19(18(15)22-16(14)11-13)17(23)10-12-4-2-1-3-5-12/h1-9,11,22H,10H2 |
InChI-Schlüssel |
LXFYFAZNYYSTME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=C3C=CC(=C4)Br |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=C3C=CC(=C4)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of β-carboline derivatives, including Eudistomine R, typically involves the Pictet-Spengler reaction. This reaction is a two-step process that involves the acid-catalyzed condensation of an aliphatic amine attached to a reactive aromatic nucleus with aldehydes . Another method involves metal-free cross-dehydrogenative coupling for the cross-coupling of two reactive nucleophiles such as tetrahydro-β-carboline and indoles .
Industrial Production Methods
the principles of green chemistry and environmentally benign synthetic reactions are increasingly being applied to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Eudistomine R undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and tert-butyl hypochlorite (tBuOCl). Conditions often involve controlled temperature, time, and concentration to achieve selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted β-carboline derivatives .
Wissenschaftliche Forschungsanwendungen
Eudistomine R has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying β-carboline derivatives and their reactivity.
Biology: Investigated for its cytotoxic effects on various cell lines, including cancer cells.
Medicine: Explored for its potential antitumor and antiviral properties.
Wirkmechanismus
The mechanism of action of Eudistomine R involves its ability to bind to ribosomal subunits, thereby inhibiting protein translation and leading to cell death. This mechanism is believed to be responsible for its cytotoxic, antitumor, and antiviral properties . Additionally, Eudistomine R may interact with DNA molecules, further contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eudistomine C: Another β-carboline derivative with similar cytotoxic and antitumor properties.
Eudistomine U: Known for its antitumor activities against various cancer cell lines.
Eudistomine V: A β-carboline derivative with unique structural features and biological activities.
Uniqueness
Eudistomine R stands out due to its specific binding affinity to ribosomal subunits and its potential to inhibit protein translation. This unique mechanism of action differentiates it from other β-carboline derivatives, making it a valuable compound for further research and potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
